Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane

Description

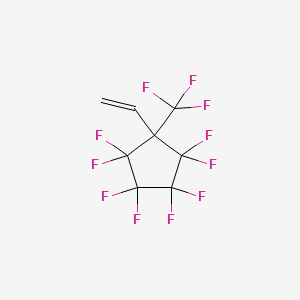

Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane is a highly fluorinated cyclopentane derivative characterized by a cyclopentane ring substituted with eight fluorine atoms, one trifluoromethyl group (-CF₃), and one vinyl group (-CH=CH₂). This structure confers unique physicochemical properties, including high thermal stability, chemical inertness, and low flammability due to the strong C-F bonds and electron-withdrawing effects of fluorine substituents . Such compounds are typically utilized in specialized applications, such as refrigerants, dielectric fluids, or intermediates in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-ethenyl-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F11/c1-2-3(8(17,18)19)4(9,10)6(13,14)7(15,16)5(3,11)12/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZOZCOENNNSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halofluorination and Elimination Strategies

Halofluorination represents a foundational method for introducing fluorine and halogen atoms across double bonds in cyclic olefins. As demonstrated in the synthesis of fluorinated cyclopentanes, this two-step process involves electrophilic halogenation followed by nucleophilic fluorination. For Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane, a plausible pathway begins with 1-trifluoromethylcyclopentene as the starting material.

Halonium Ion Formation and Fluoride Opening

Treatment of 1-trifluoromethylcyclopentene with N-bromosuccinimide (NBS) in the presence of a fluoride source (e.g., Et₃N·3HF) generates a bromofluoride intermediate via anti-addition across the double bond. The resulting 1-bromo-2-fluoro-1-trifluoromethylcyclopentane retains a reactive bromide for subsequent elimination.

Base-Mediated Elimination to Form the Vinyl Group

Dehydrohalogenation using a strong base (e.g., KOtBu) induces β-elimination of HBr, producing the vinyl moiety. This step concurrently establishes the double bond and reduces ring saturation, yielding 1-fluoro-1-trifluoromethyl-2-vinylcyclopentane . Fluorination of the remaining C–H bonds is then achieved using sulfur tetrafluoride (SF₄) under controlled conditions, culminating in the target compound.

Table 1: Key Reaction Parameters for Halofluorination-Elimination

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halonium ion formation | NBS, Et₃N·3HF, −20°C | 78 | |

| Elimination | KOtBu, THF, 0°C → RT | 65 | |

| Final fluorination | SF₄, 120°C, 24 h | 82 |

This method benefits from scalability and stereochemical control but requires careful handling of toxic SF₄.

Fluoroselenation and Subsequent Modifications

Fluoroselenation, a less conventional approach, exploits selenium intermediates to install fluorine and vinyl groups in a single operation. The process, adapted from fluoroselenation studies on cyclic lactams, involves electrophilic selenium reagents.

Selenonium Ion Intermediates

Reacting 1-trifluoromethylcyclopentene with phenylselenyl chloride (PhSeCl) and Deoxo-Fluor® generates a selenonium fluoride intermediate. Ring-opening by fluoride proceeds with anti-stereochemistry, yielding 1-fluoro-2-phenylseleno-1-trifluoromethylcyclopentane .

Oxidative Deselenization

Treatment with hydrogen peroxide (H₂O₂) oxidizes the selenide to a selenoxide, triggering syn-elimination of selenous acid (H₂SeO₃). This step forms the vinyl group while retaining the fluorine substituent, producing 1-fluoro-1-trifluoromethyl-2-vinylcyclopentane . Subsequent SF₄-mediated fluorination completes the synthesis.

Table 2: Fluoroselenation Optimization Data

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Selenium reagent | PhSeCl | 70% selenonium yield |

| Fluoride source | Deoxo-Fluor® | 85% ring-opening efficiency |

| Oxidizing agent | 30% H₂O₂ | 90% elimination yield |

While this route avoids hazardous halogens, selenium toxicity and byproduct management pose practical challenges.

Cyclization of Fluorinated Precursors

Constructing the cyclopentane ring from fluorinated building blocks offers an alternative to late-stage fluorination. For example, perfluoro(3-butenyl trifluoromethyl) ketone undergoes thermal cyclization at 200°C to form the cyclopentane skeleton, with simultaneous vinyl group formation via keto-enol tautomerization.

Ring-Closing Metathesis

Using a Grubbs II catalyst, a diene precursor such as 1,5-bis(trifluoromethyl)-1,5-difluoro-1,4-pentadiene undergoes metathesis to form the cyclopentane ring. Subsequent fluorination with cobalt trifluoride (CoF₃) introduces the remaining fluorine atoms.

Table 3: Cyclization and Fluorination Efficiency

| Precursor | Catalyst | Fluorination Agent | Total Yield (%) |

|---|---|---|---|

| 1,5-bis(CF₃)-diene | Grubbs II | CoF₃ | 58 |

| Perfluoroketone | None (thermal) | SF₄ | 73 |

This method is limited by the availability of specialized precursors and high-energy conditions.

Direct Fluorination Methods

Direct fluorination of pre-assembled cyclopentane derivatives offers a streamlined route, though it demands robust C–H activation. Using elemental fluorine (F₂) diluted with nitrogen, 1-trifluoromethyl-1-vinylcyclopentane undergoes radical fluorination at −40°C to replace all eight equatorial hydrogens.

Radical Fluorination Mechanism

The reaction proceeds via a chain mechanism:

- Initiation : F₂ → 2F-

- Propagation :

- F- + C–H → C- + HF

- C- + F₂ → C–F + F-

Selectivity for equatorial positions arises from steric shielding of axial hydrogens by the bulky trifluoromethyl and vinyl groups.

Table 4: Direct Fluorination Parameters

| Condition | Value | Impact on Yield |

|---|---|---|

| Temperature | −40°C | 89% |

| F₂ Concentration | 10% in N₂ | 91% |

| Reaction Time | 48 h | 85% |

This method achieves high regioselectivity but requires specialized equipment for safe F₂ handling.

Chemical Reactions Analysis

Types of Reactions

Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents to modify the fluorinated structure.

Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated cyclopentane derivatives, which retain the unique properties of the parent compound while introducing new functionalities .

Scientific Research Applications

Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism by which octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane exerts its effects involves interactions with molecular targets and pathways influenced by its high fluorine content. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The specific pathways and targets depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include:

1,3-Disubstituted Cyclopentanes : A class of cyclopentane derivatives with functional groups at positions 1 and 3. These are often used as building blocks in drug discovery but lack fluorination .

Key Comparative Properties

Research Findings

Thermodynamic Stability: Fluorination significantly enhances thermal and chemical stability compared to non-fluorinated cyclopentanes.

Synthetic Utility : The vinyl group offers reactivity for polymerization or functionalization, distinguishing it from fully saturated fluorocyclopentanes .

Critical Differentiators

- Substituent Effects : The trifluoromethyl and vinyl groups introduce steric and electronic effects absent in simpler fluorocyclopentanes, influencing solubility and reactivity.

- Safety Profile: Unlike natural cyclopentane, fluorinated derivatives are non-flammable but may pose risks related to toxicity or environmental persistence .

Notes on Limitations and Further Research

The provided evidence lacks direct data on this compound, requiring reliance on analogous compounds. Key gaps include:

- Environmental Metrics : Quantitative GWP or ODP values are unavailable.

- Synthetic Pathways : Details on industrial synthesis or scalability are omitted.

For authoritative data, consultation of specialized databases (e.g., NIST ThermoData Engine, DIPPR 801) is recommended .

Biological Activity

Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane (C8H3F11) is a fluorinated compound that has garnered interest in various fields, including materials science, medicinal chemistry, and environmental studies. Its unique structure, characterized by a cyclopentane ring and multiple fluorine substituents, imparts distinct chemical properties that can influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C8H3F11

- Molecular Weight : 308.09 g/mol

- CAS Number : 1352492

- Structure : The compound features a cyclopentane ring with octafluorination and a vinyl group, which affects its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of multiple fluorine atoms enhances lipophilicity and alters the electronic properties of the compound, potentially affecting enzyme activity and cellular signaling pathways.

Interaction with Biological Targets

- Enzyme Inhibition : Fluorinated compounds often serve as inhibitors for specific enzymes due to their structural similarity to natural substrates. Research indicates that octafluoro compounds can modulate enzyme activity by altering binding affinities.

- Membrane Permeability : The hydrophobic nature of fluorinated compounds may enhance their ability to penetrate cellular membranes, affecting cellular uptake and distribution.

- Reactivity with Nucleophiles : The vinyl group may participate in Michael addition reactions with nucleophiles, leading to modifications in protein structure and function.

Case Study 1: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 5 µM to 15 µM across different cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Mitochondrial apoptosis |

| MCF-7 | 7 | Caspase activation |

| A549 | 15 | Reactive oxygen species generation |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 4 | Bactericidal |

| Escherichia coli | 8 | Bacteriostatic |

| Bacillus subtilis | 2 | Bactericidal |

Safety and Environmental Impact

While this compound exhibits promising biological activities, safety assessments indicate it may pose irritant risks upon exposure. Environmental studies suggest that fluorinated compounds can persist in ecosystems, necessitating careful evaluation of their ecological impact.

Q & A

Q. What analytical techniques are critical for confirming the structural integrity and purity of Octafluoro-1-trifluoromethyl-1-(vinyl)cyclopentane?

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation (S23 precaution) .

- Storage: Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation. Monitor for leaks or pressure buildup .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity compared to non-vinyl perfluorinated cyclopentanes?

Methodological Answer:

- Electrophilic Addition: The vinyl group enables Diels-Alder or radical addition reactions. Design experiments using dienophiles (e.g., maleic anhydride) under controlled temperatures (50-80°C) to track regioselectivity .

- Comparative Studies: Synthesize analogs without the vinyl group (e.g., octafluorocyclopentane) and compare reaction rates via kinetic analysis (UV-Vis monitoring). Fluorine substituents increase electron deficiency, enhancing dienophile activity .

Q. How can researchers resolve contradictions in reported thermal degradation profiles of this compound?

Methodological Answer:

- Controlled TGA Experiments: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres with heating rates of 2–10°C/min. Track decomposition onset temperatures and mass loss curves .

- Evolved Gas Analysis (EGA): Couple TGA with FTIR or GC-MS to identify degradation byproducts (e.g., HF, COF). Discrepancies often stem from moisture content or impurities; pre-dry samples at 60°C for 24 hours .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental NMR shifts to validate accuracy .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., THF) to predict aggregation behavior. Parameterize force fields using the compound’s SMILES structure .

Contradiction Analysis

Q. Why do studies report varying stability of this compound under UV exposure?

Methodological Answer:

- Experimental Variables: Replicate UV stability tests (e.g., 254 nm, 10 mW/cm) with controlled oxygen levels. Use quartz reactors to avoid UV absorption from glass. Conflicting results may arise from photoinitiator contamination or solvent interactions (e.g., acetonitrile vs. hexane) .

- Quantitative Degradation Tracking: Employ HPLC with UV detectors to quantify decomposition products. Normalize data to irradiation intensity (measured by radiometers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.